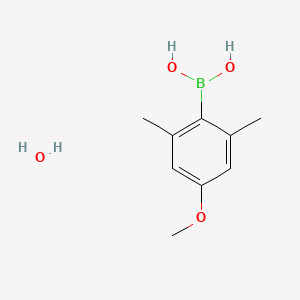

(4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate

Description

Properties

IUPAC Name |

(4-methoxy-2,6-dimethylphenyl)boronic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3.H2O/c1-6-4-8(13-3)5-7(2)9(6)10(11)12;/h4-5,11-12H,1-3H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOOJGJMMOSEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)OC)C)(O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely documented method involves converting 4-bromo-3,5-dimethylphenol into the corresponding boronic acid via a Grignard intermediate. The process begins with the formation of a Grignard reagent using magnesium turnings and lithium chloride (LiCl) in tetrahydrofuran (THF). The bromide substrate reacts with magnesium to generate an aryl magnesium bromide, which is subsequently treated with triisopropyl borate (B(OiPr)3) at low temperatures (-78°C).

Key steps include:

-

Grignard Formation :

-

Borylation :

The crude product is hydrolyzed with hydrochloric acid (HCl) to yield the boronic acid, which is then crystallized as a hydrate.

Optimization and Yield

-

Lithium Chloride Role : LiCl enhances Grignard reactivity by stabilizing the intermediate, achieving yields up to 83%.

-

Temperature Control : Maintaining -78°C during borylation prevents side reactions, such as proto-deboronation.

-

Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the product with >95% purity.

Direct Borylation of Phenolic Substrates

Miyaura Borylation Protocol

An alternative approach employs palladium-catalyzed borylation of 4-methoxy-2,6-dimethylphenyl bromide. This method avoids Grignard reagents, instead using bis(pinacolato)diboron (B2Pin2) and a Pd(dppf)Cl2 catalyst in toluene.

Reaction equation:

Advantages and Limitations

-

Yield : 65–70%, lower than Grignard methods due to competing homocoupling.

-

Scalability : Requires anhydrous conditions and inert atmosphere, increasing operational complexity.

Hydrolysis of Boronic Esters

Boronic Ester Synthesis

(4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate can also be synthesized via boronic esters. For example, treating the aryl bromide with pinacol borane (HBpin) in the presence of a copper(I) catalyst yields the pinacol ester, which is hydrolyzed under acidic conditions:

Comparative Analysis

| Method | Starting Material | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Grignard Borylation | 4-Bromo-3,5-dimethylphenol | Mg, B(OiPr)3, LiCl | 83 | >95 |

| Miyaura Borylation | Aryl bromide | B2Pin2, Pd(dppf)Cl2 | 65–70 | 90 |

| Boronic Ester Hydrolysis | Aryl bromide | HBpin, Cu(I) | 75 | 92 |

Hydration State Control

The hydrate form crystallizes when the boronic acid is isolated from aqueous solutions. Studies show that stoichiometric water incorporation depends on:

-

Solvent Polarity : Ethanol/water mixtures (1:1) favor monohydrate formation.

-

Drying Conditions : Lyophilization preserves the hydrate, while vacuum drying at >50°C dehydrates it.

Challenges and Solutions

Proto-Deboronation

The electron-rich methoxy group destabilizes the boronic acid, leading to proto-deboronation. Mitigation strategies include:

Byproduct Formation

-

Homocoupling : Minimized by degassing solvents and using excess boronate reagents.

-

Oxidation : Antioxidants like sodium ascorbate prevent boronic acid oxidation to phenol.

Industrial-Scale Production

A patented scalable process involves:

-

Continuous Grignard Formation : Flow reactors improve heat dissipation and reduce side reactions.

-

Crystallization Optimization : Seeding with hydrate crystals ensures consistent polymorph formation.

Characterization Data

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: It can be oxidized to form corresponding phenols.

Substitution: The methoxy and dimethyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Solvents: THF, ethanol, or water, depending on the reaction.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:

(4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate is primarily utilized in organic synthesis as a building block for constructing complex organic molecules. It is particularly effective in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura cross-coupling reaction.

| Reaction Type | Description | Importance |

|---|---|---|

| Suzuki-Miyaura Reaction | Couples aryl halides with boronic acids | Essential for biaryl compound synthesis |

| Carbon-Carbon Bond Formation | Facilitates the creation of complex structures | Critical in drug development and materials science |

Pharmaceutical Development

Contribution to Drug Discovery:

This compound has gained attention in medicinal chemistry due to its role in developing boron-containing pharmaceuticals. Boronic acids have shown potential in enhancing the efficacy and selectivity of therapeutic agents.

Notable Case Studies:

- Bortezomib : The first boronic acid-containing drug approved by the FDA, used for multiple myeloma treatment.

- Ixazomib and Vaborbactam : Other FDA-approved drugs that utilize boronic acids for their therapeutic effects.

Material Science

Development of Advanced Materials:

In material science, this compound is used to create advanced materials such as polymers and composites. Its unique properties improve the strength and durability of these materials.

| Material Type | Application | Benefits |

|---|---|---|

| Polymers | Used in polymerization processes | Enhances mechanical properties |

| Composites | Integrates into composite materials | Increases durability and performance |

Chemical Sensors

Functionality in Sensor Technology:

The boronic acid functionality allows for the detection of sugars and other biomolecules, making it valuable in developing sensitive chemical sensors for biomedical applications.

Applications in Glucose Monitoring:

Recent advancements have seen the integration of boronic acids into biosensors for glucose monitoring, which is crucial for diabetes management. These sensors can operate effectively in physiological conditions.

| Sensor Type | Target Analyte | Application Area |

|---|---|---|

| Optical Sensors | Glucose | Diabetes monitoring systems |

| Chemical Sensors | Biomolecules | Biomedical diagnostics |

Cross-Coupling Reactions

Use in Cross-Coupling Chemistry:

The compound is extensively employed in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the synthesis of biaryl compounds that are important in agrochemicals and pharmaceuticals.

Mechanism of Action

The primary mechanism of action for (4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation process. This process leads to the formation of a new carbon-carbon bond between the boronic acid and the halide. The molecular targets include the palladium catalyst and the halide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Electronic and Steric Effects

Substituent Influence on Reactivity and Acidity

- Electronic Effects: The methoxy group (–OCH₃) is electron-donating, increasing the electron density of the aromatic ring and raising the pKa of the boronic acid (reducing Lewis acidity). This contrasts with electron-withdrawing groups (e.g., –F, –Cl), which lower pKa and enhance acidity. For example, in three-component reactions, 4-methoxyphenylboronic acid (17) exhibited lower enantioselectivity (e.r. 60:40) compared to para-halogenated analogs (e.r. 87:13–92:8), attributed to reduced Lewis acidity . pKa Implications: While experimental pKa values for the target compound are unavailable, studies on 2,6-diarylphenylboronic acids suggest that electron-donating substituents stabilize the boronic acid form over the boronate conjugate base, leading to higher pKa . This property may limit applications in physiological environments (pH ~7.4), where boronic acids with lower pKa (e.g., 3-aminophenylboronic acid, pKa ~8.5) exhibit better binding to diols like glucose .

Steric Effects :

The 2,6-dimethyl groups introduce significant steric hindrance around the boronic acid moiety. In catalytic reactions, ortho-substituted arylboronic acids (e.g., methyl- or chloro-substituted analogs 19 and 20) showed reduced yields (47% for meta-chlorophenyl) and enantioselectivity due to hindered access to reactive sites . This suggests that the target compound may underperform in Suzuki-Miyaura couplings or other sterically sensitive reactions compared to less hindered analogs like phenylboronic acid.

Table 1: Substituent Effects on Reactivity and Selectivity

Solubility and Stability

- Solubility: The target compound’s solubility profile is likely similar to 4-methoxy-3-formylphenyl boronic acid, which dissolves in ethanol and DMSO . However, increased lipophilicity from methyl groups may reduce aqueous solubility.

- Hydrolytic Stability : Boronic acids are prone to protodeboronation under basic conditions. The electron-donating methoxy group may stabilize the compound against hydrolysis compared to electron-deficient derivatives .

Biological Activity

(4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate is a boron-containing compound with significant potential in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various biological applications, particularly in drug development and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₃BO₃

- Molecular Weight : 180.01 g/mol

- CAS Number : 361543-99-9

The biological activity of this compound primarily involves its interaction with enzymes and receptors through the formation of reversible covalent bonds. This interaction can modulate enzymatic activities and influence various biochemical pathways.

Key Mechanisms Include :

- Enzyme Inhibition : The compound can inhibit enzymes such as serine proteases and kinases by binding to their active sites.

- Receptor Modulation : It may act as a ligand for specific receptors, altering their signaling pathways.

Biological Activities

-

Anticancer Activity

- Studies have shown that boronic acids can exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. For instance, this compound has demonstrated selective cytotoxicity against various cancer cell lines.

-

Antibacterial Properties

- Research indicates that this compound possesses antibacterial activity against multidrug-resistant strains. It has been noted to inhibit the growth of bacteria such as Staphylococcus aureus and Mycobacterium species.

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Studies

-

Cytotoxicity in Cancer Cells

- A study involving MDA-MB-231 cells showed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and altered Bax/Bcl-2 ratios.

-

Antibacterial Efficacy

- In vitro assays indicated that this compound effectively inhibited the growth of resistant bacterial strains, making it a candidate for further development as an antibacterial agent.

- In Vivo Studies

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for (4-Methoxy-2,6-dimethylphenyl)boronic acid hydrate, and how can purity be ensured?

- Methodology : Synthesis typically involves precursor functionalization via nucleophilic substitution or cross-coupling reactions. For example, intermediates can be prepared under alkaline conditions, followed by deprotection using hydrazine hydrate to yield the boronic acid derivative . Purification often requires column chromatography or recrystallization, with purity confirmed by HPLC (>98% purity as per catalog specifications) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Mass Spectrometry (MS) : MALDI-MS is effective but requires derivatization (e.g., diol complexation) to prevent dehydration/boroxine formation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; methoxy and methyl groups may enhance stability compared to unsubstituted boronic acids (degradation onset >250°C observed in structurally similar compounds) .

- NMR : Confirm substitution patterns and hydrate stoichiometry .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodology : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Hydrate forms are prone to deliquescence; desiccants like silica gel are recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and methyl substituents influence its reactivity in Suzuki-Miyaura couplings?

- Methodology :

- Steric Effects : The 2,6-dimethyl groups hinder ortho-substitution, directing coupling to the para-methoxy position. This selectivity is confirmed by computational modeling and comparative reaction yields .

- Electronic Effects : Methoxy groups enhance electrophilicity of the boron atom, accelerating transmetallation. Kinetic studies using varying electron-donating/withdrawing substituents can quantify this effect .

Q. What strategies mitigate non-specific interactions when using this boronic acid in glycoprotein binding studies?

- Methodology : Buffer optimization (e.g., pH 8.5 with 100 mM Tris-HCl) reduces non-specific binding. Competitive assays with sorbitol (a diol competitor) validate specificity. Secondary interactions (e.g., hydrophobic effects from methyl groups) require controlled blocking agents like BSA .

Q. What thermal degradation mechanisms are observed under high-temperature conditions?

- Methodology : TGA coupled with FT-IR identifies decomposition products (e.g., boric oxide and methane). The methoxy group delays degradation via radical scavenging, while methyl groups enhance carbonaceous residue formation .

Q. How can contradictions in catalytic efficiency data be resolved for oxidation reactions involving this compound?

- Methodology : Catalytic efficiency depends on solvent polarity and oxygen availability. For example, trifluoroethanol/methanol mixtures improve flavin-based oxidation yields by stabilizing reactive intermediates . Replicate experiments under inert vs. oxygenated atmospheres clarify mechanistic pathways.

Q. How is this compound integrated into multicomponent reactions (MCRs) for high-throughput libraries?

- Methodology : Automated MS monitoring enables rapid screening of reactivity in MCRs (e.g., Ugi reactions). The boronic acid acts as a bifunctional partner, with methyl/methoxy groups reducing steric clash in imine formations .

Key Research Findings

- Synthetic Utility : The compound’s steric profile enables regioselective cross-coupling, critical for drug intermediates (e.g., Meridianin G derivatives with antiviral activity) .

- Thermal Behavior : Structural features (methoxy/methyl) enhance thermal resilience, enabling high-temperature applications in materials science .

- Analytical Challenges : Boroxine formation during MS necessitates derivatization protocols for accurate mass determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.